



# Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Volasertib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Volasertib |           |
| Cat. No.:            | B1683956   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Volasertib** (BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers and its elevated levels often correlate with poor prognosis, making it an attractive target for cancer therapy.[3][4] **Volasertib** competitively binds to the ATP-binding pocket of PLK1, disrupting its function in centrosome maturation, spindle formation, and cytokinesis.[1][5] This inhibition ultimately leads to a cell cycle arrest in the G2/M phase, followed by apoptosis in cancer cells. [1][6][7]

Flow cytometry using propidium iodide (PI) staining is a standard and robust method to quantify the DNA content of cells, thereby allowing for the detailed analysis of cell cycle distribution.[8] This application note provides a comprehensive protocol for treating cancer cells with **Volasertib** and analyzing the resultant cell cycle arrest using flow cytometry.

### Mechanism of Action: Volasertib-Induced G2/M Arrest

PLK1 is a master regulator of the G2/M transition and mitotic progression.[9] It phosphorylates and activates numerous substrates, including the cell division cycle 25C (CDC25C) phosphatase, which in turn activates the Cyclin B1/CDK1 complex, a key driver of mitotic entry.



[9] By inhibiting PLK1, **Volasertib** prevents these crucial phosphorylation events, leading to the accumulation of cells with a 4N DNA content, characteristic of a G2/M phase arrest.[1][10]



Click to download full resolution via product page

Caption: Volasertib inhibits PLK1, preventing mitotic entry and causing G2/M arrest.

## **Experimental Protocol**

This protocol details the procedure for treating cultured cancer cells with **Volasertib** and preparing them for cell cycle analysis using propidium iodide staining.



## I. Materials and Reagents

- Cells: Cancer cell line of interest (e.g., HeLa, A549, HL-60)
- Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640)
   supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Volasertib (BI 6727): Stock solution (e.g., 10 mM in DMSO), stored at -20°C or -80°C.
- Vehicle Control: Dimethyl sulfoxide (DMSO).
- Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
- Cell Dissociation Reagent: Trypsin-EDTA for adherent cells.
- Fixative: Ice-cold 70% ethanol.
- Propidium Iodide (PI) Staining Solution:
  - 50 μg/mL Propidium Iodide
  - 100 μg/mL RNase A (DNase-free)
  - 0.1% (v/v) Triton X-100 (optional, for permeabilization)
  - in PBS
- Equipment:
  - Cell culture plates (e.g., 6-well plates)
  - Hemocytometer or automated cell counter
  - Refrigerated centrifuge
  - Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
  - Vortex mixer



Flow cytometer equipped with a 488 nm laser

## **II. Experimental Procedure**

#### Step 1: Cell Culture and Treatment

- Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
- Allow cells to adhere and resume growth for 24 hours in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- Prepare serial dilutions of Volasertib in complete culture medium from the stock solution. A
  typical concentration range for in vitro studies is 10 nM to 100 nM.[7][11] Also, prepare a
  vehicle control medium containing the same final concentration of DMSO as the highest
  Volasertib concentration.
- Remove the old medium from the wells and add the medium containing the desired concentrations of **Volasertib** or the vehicle control.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[2][10]

#### Step 2: Cell Harvesting and Fixation

- Adherent Cells: Aspirate the medium, wash the cells once with PBS, and add Trypsin-EDTA
  to detach the cells. Once detached, add complete medium to neutralize the trypsin and
  transfer the cell suspension to a 15 mL conical tube.
- Suspension Cells: Directly transfer the cell suspension from the well to a 15 mL conical tube.
- Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[12] Discard the supernatant.
- Wash the cell pellet by resuspending in 3-5 mL of cold PBS and centrifuge again. Discard the supernatant.
- Gently resuspend the cell pellet in 0.5 mL of residual PBS, ensuring a single-cell suspension by gently pipetting or vortexing. This step is critical to prevent cell clumping during fixation.



#### [12]

- While vortexing the cell suspension gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube for a final concentration of ~70%.
- Incubate the cells for fixation on ice for at least 30 minutes or at -20°C for at least 2 hours.
   [13][14] Cells can be stored in ethanol at -20°C for several weeks.

#### Step 3: Propidium Iodide Staining

- Pellet the fixed cells by centrifugation at a higher speed (e.g., 800-1000 x g) for 5-10 minutes. Ethanol-fixed cells are more buoyant.[13]
- Carefully decant the ethanol supernatant.
- Wash the cells twice with 3-5 mL of PBS, centrifuging after each wash.
- Resuspend the final cell pellet in 0.5 mL of the PI Staining Solution.
- Incubate the tubes at room temperature for 15-30 minutes, protected from light.[12]

#### Step 4: Flow Cytometry Acquisition and Analysis

- Filter the samples through a 40-70 µm nylon mesh into new flow cytometry tubes immediately before analysis to remove any cell aggregates.[14]
- Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
- Set up a histogram to display the PI signal (e.g., FL2 or FL3 channel) on a linear scale.
- Use a dot plot of the PI-Area versus PI-Height (or PI-Width) to gate on single cells (singlets) and exclude doublets and larger aggregates.
- Record at least 10,000-20,000 singlet events for each sample.
- Use the flow cytometry analysis software to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.



## **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for cell cycle analysis after **Volasertib** treatment.



## **Expected Results and Data Presentation**

Treatment of cancer cells with **Volasertib** is expected to induce a dose- and time-dependent increase in the proportion of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases.[10][15] At higher concentrations or longer incubation times, an increase in the sub-G1 population may be observed, which is indicative of apoptotic cell death.[2][10]

## **Example Data Tables**

The following tables summarize representative data from published studies, demonstrating the effect of **Volasertib** on the cell cycle distribution in different cancer cell lines.

Table 1: Cell Cycle Distribution in A549 (NSCLC) Cells after 24h **Volasertib** Treatment (Data adapted from a study on non-small-cell lung cancer.[10])

| Volasertib (nM) | % G1 Phase | % S Phase  | % G2/M Phase |
|-----------------|------------|------------|--------------|
| 0 (Control)     | 55.3 ± 4.5 | 24.1 ± 3.2 | 20.6 ± 2.8   |
| 7.5             | 35.2 ± 3.9 | 18.5 ± 2.1 | 46.3 ± 5.1   |
| 12.5            | 28.7 ± 3.1 | 15.4 ± 1.9 | 55.9 ± 4.7   |
| 20              | 19.8 ± 2.5 | 11.2 ± 1.5 | 69.0 ± 6.2   |

Table 2: Cell Cycle Distribution in Caski (Cervical Cancer) Cells after **Volasertib** Treatment (Data adapted from a study on cervical cancer.[2])



| Treatment                | % Sub-G1   | % G0/G1<br>Phase | % S Phase  | % G2/M Phase |
|--------------------------|------------|------------------|------------|--------------|
| Control (24h)            | 1.2 ± 0.3  | 65.4 ± 5.1       | 23.1 ± 3.5 | 10.3 ± 2.1   |
| 1 μM Volasertib<br>(24h) | 8.9 ± 1.1  | 30.7 ± 4.2       | 15.5 ± 2.8 | 44.9 ± 5.3   |
| Control (48h)            | 1.5 ± 0.4  | 63.2 ± 4.8       | 24.5 ± 3.9 | 10.8 ± 2.3   |
| 1 μM Volasertib<br>(48h) | 15.6 ± 2.0 | 18.9 ± 3.3       | 12.1 ± 2.5 | 53.4 ± 6.0   |

Table 3: Cell Cycle Distribution in MDA-MB-231 (Breast Cancer) Cells after 12h Treatment (Data adapted from a study on triple-negative breast cancer.[11])

| Treatment       | % G0/G1 Phase | % S Phase | % G2/M Phase |
|-----------------|---------------|-----------|--------------|
| Control         | 56.4          | 26.2      | 17.4         |
| 8 nM Volasertib | 16.7          | 15.3      | 68.0         |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Volasertib Wikipedia [en.wikipedia.org]
- 2. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Multiple Roles of PLK1 in Mitosis and Meiosis PMC [pmc.ncbi.nlm.nih.gov]







- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. igbmc.fr [igbmc.fr]
- 15. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Volasertib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683956#flow-cytometry-analysis-of-cell-cycle-after-volasertib-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com